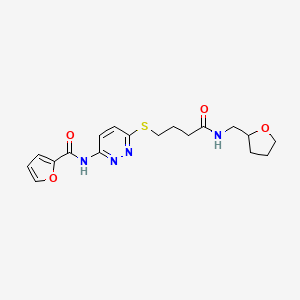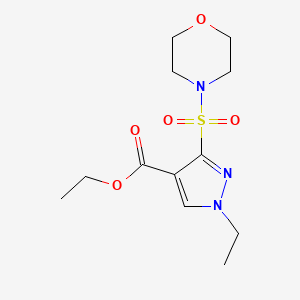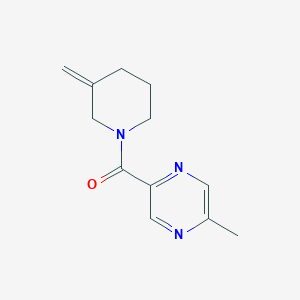![molecular formula C19H26N4O3 B2692723 N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361823-91-6](/img/structure/B2692723.png)
N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as MP-10, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 is a selective inhibitor of the protein-protein interaction between the oncoprotein MDM2 and the tumor suppressor protein p53, which is a crucial pathway for cancer cell proliferation and survival.
Mécanisme D'action
The mechanism of action of N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide involves the disruption of the MDM2-p53 interaction, which is a crucial pathway for cancer cell survival. MDM2 is an oncoprotein that negatively regulates p53 by promoting its degradation and inhibiting its transcriptional activity. This compound binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53, and prevents the formation of the MDM2-p53 complex. This leads to the stabilization and activation of p53, which induces cell cycle arrest, apoptosis, and senescence in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells in vitro and in vivo. Moreover, this compound has also been shown to inhibit tumor growth and metastasis in animal models of cancer. This compound has also been investigated for its potential effects on normal cells and tissues. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for the MDM2-p53 interaction, which allows for the investigation of the p53 pathway in cancer cells. Moreover, this compound has a well-defined mechanism of action, which facilitates the interpretation of the results. However, this compound also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Moreover, this compound may have off-target effects on other proteins, which may complicate the interpretation of the results.
Orientations Futures
N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has several potential future directions for scientific research. One direction is the investigation of the combination of this compound with other anticancer drugs to enhance its therapeutic efficacy and overcome drug resistance. Another direction is the investigation of the potential applications of this compound in other diseases, such as neurodegenerative disorders and viral infections. Moreover, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects on normal cells and tissues.
Méthodes De Synthèse
The synthesis of N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide involves a multistep process that starts with the reaction of 2-bromopyridine with morpholine to form 2-bromo-6-morpholinopyridine. This intermediate is then reacted with 2-formylphenylboronic acid to form 2-(6-morpholin-4-ylpyridin-2-yl)benzaldehyde. The final step involves the reaction of 2-(6-morpholin-4-ylpyridin-2-yl)benzaldehyde with 4-carbamoylpiperidine-1-prop-2-en-1-one in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by this compound leads to the activation of the p53 pathway, which induces cell cycle arrest, apoptosis, and senescence in cancer cells. This compound has shown promising results in preclinical studies as a single agent or in combination with other anticancer drugs. Moreover, this compound has also been investigated for its potential applications in other diseases, such as neurodegenerative disorders and viral infections.
Propriétés
IUPAC Name |
N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-2-18(24)23-8-6-15(7-9-23)19(25)20-14-16-4-3-5-17(21-16)22-10-12-26-13-11-22/h2-5,15H,1,6-14H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHQTWKRNVRLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2=NC(=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-tert-butyl-3-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692641.png)

![4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole](/img/structure/B2692645.png)



![N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)
![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)

![2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2692660.png)
![(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2692661.png)